Tert-butyl 2-(4-aminophenyl)acetate

PROTAC linker design Passive membrane permeability PAMPA assay

Tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8) is a bifunctional aromatic amine building block featuring a para-substituted aniline and a tert-butyl ester-protected carboxylic acid, with molecular formula C12H17NO2 and molecular weight 207.27 g/mol. The compound is explicitly classified and supplied as a PROTAC (Proteolysis Targeting Chimera) linker intermediate, in which the primary aromatic amine serves as a conjugation handle and the tert-butyl ester can be selectively deprotected under mild acidic conditions (TFA) to reveal a free carboxylic acid for subsequent amide coupling.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 174579-31-8
Cat. No. B070534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-aminophenyl)acetate
CAS174579-31-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)N
InChIInChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3
InChIKeyOOPUFXZJWLZPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2-(4-Aminophenyl)Acetate (CAS 174579-31-8): PROTAC Linker Building Block Procurement Guide


Tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8) is a bifunctional aromatic amine building block featuring a para-substituted aniline and a tert-butyl ester-protected carboxylic acid, with molecular formula C12H17NO2 and molecular weight 207.27 g/mol . The compound is explicitly classified and supplied as a PROTAC (Proteolysis Targeting Chimera) linker intermediate, in which the primary aromatic amine serves as a conjugation handle and the tert-butyl ester can be selectively deprotected under mild acidic conditions (TFA) to reveal a free carboxylic acid for subsequent amide coupling . Commercial specifications include purity of 97–98% (GC), a melting point of 30–32°C, and a consensus LogP of 2.18, placing it in a lipophilicity range compatible with passive membrane permeability requirements for beyond-Rule-of-5 (bRo5) degrader molecules .

Compound Class Bifunctional PROTAC linker building block
Protection Strategy Orthogonal TFA-labile ester protection workflow
Permeability Context Supports ester-linker permeability design for bRo5 degraders

Why Generic Substitution Fails for Tert-Butyl 2-(4-Aminophenyl)Acetate in PROTAC Synthesis


Substituting this compound with a simpler alkyl ester analog (e.g., methyl or ethyl 4-aminophenylacetate) or the free acid introduces functional liabilities that cascade through multi-step PROTAC assembly. The tert-butyl ester provides orthogonal acid-labile protection that is selectively cleaved with TFA, whereas methyl and ethyl esters require saponification conditions (e.g., LiOH or NaOH) that can hydrolyze base-sensitive functionalities elsewhere in the growing PROTAC intermediate [1]. Critically, ester-based PROTAC linkers as a class have been shown to be 4- to 65-fold more permeable in PAMPA assays than their amide counterparts across a logP range of 1–4, and ester PROTAC degraders retained intracellular stability while achieving greater degradation potency and an earlier hook effect onset than amide-matched PROTACs [2]. Bulky tert-butyl esters additionally exhibit markedly reduced non-specific hydrolysis (4–10% compound loss after 90 min) compared to smaller alkyl esters (60–90% loss), a critical consideration for maintaining linker integrity during synthesis and biological assay [2]. The para-substitution pattern is also essential: the meta-regioisomer (tert-butyl 2-(3-aminophenyl)acetate, CAS 183180-53-2) provides a different trajectory angle for linker extension, which can alter ternary complex geometry and degradation efficiency in PROTAC design .

!
Methyl/ethyl esters are not direct replacements

Alkyl ester deprotection requires base conditions incompatible with Fmoc and base-sensitive PROTAC intermediates, and such esters exhibit markedly higher hydrolytic liability.

!
Meta-regioisomer introduces trajectory mismatch

Meta-substitution creates a linker kink that may alter ternary complex geometry; para-substitution is required for linear trajectory design.

!
Free acid imposes a permeability penalty

The zwitterionic free acid has lower membrane permeability and cannot provide the ester-mediated permeability advantage documented for PROTAC linkers.

Quantitative Differential Evidence: Tert-Butyl 2-(4-Aminophenyl)Acetate vs. Closest Analogs


Ester-Based vs. Amide-Based PROTAC Linker Permeability: 4- to 65-Fold PAMPA Enhancement

In a systematic matched-pair study of VHL-based PROTAC model compounds, ester-containing linkers (structurally analogous to the tert-butyl ester moiety in tert-butyl 2-(4-aminophenyl)acetate) exhibited 4- to 65-fold higher PAMPA permeability than their amide counterparts across an ALogP range of 1–4 [1]. Specifically, esters with alkyl linkers showed 8- to 19-fold permeability improvements over matched amides, with all esters achieving detectable permeability (Pe = 1 × 10⁻⁶ to 5 × 10⁻⁶ cm/s) while all amides remained poorly permeable (Pe < 1 × 10⁻⁶ cm/s) [1]. Ester-based PROTAC degraders were overall more potent degraders and showed an earlier onset of the hook effect, driven by greater cell permeability rather than improved ternary complex formation [1]. A separate study on dBET1 analogs confirmed that amide-to-ester substitution enhanced both PAMPA permeability (approximately 1.6- to 2.7-fold) and degradation DC50 values [2].

Permeability: Ester vs. Amide
Class-level inference
4- to 65-fold higher PAMPA Pe
Supports cell-permeable PROTAC degrader design
VHL-based PROTAC model compounds; ALogP range 1–4
PROTAC linker design Passive membrane permeability PAMPA assay

Hydrolytic Stability of Bulky tert-Butyl Esters vs. Smaller Alkyl Esters in PROTAC Context

In the Klein et al. (2021) PROTAC model compound series, ester hydrolysis was monitored over 90 min under assay-relevant conditions. Esters bearing smaller warhead substituents (compounds 8–11) showed 60–90% compound loss after 90 min. In contrast, esters with bulkier substituents providing steric shielding around the ester carbonyl (compounds 12–14) exhibited only 4–10% compound loss over the same period [1]. The tert-butyl ester of tert-butyl 2-(4-aminophenyl)acetate, by virtue of the sterically demanding tert-butyl group, falls into the class of bulky esters predicted to exhibit reduced hydrolytic susceptibility [1]. This contrasts with methyl and ethyl 4-aminophenylacetate analogs, which lack equivalent steric shielding and would be expected to hydrolyze more rapidly under similar conditions.

Hydrolytic Stability
Class-level inference
Bulky t-Bu ester
4–10% loss (90 min)
Small alkyl esters
60–90% loss (90 min)
Supports linker integrity in synthetic and assay workflows
Steric shielding reduces non-specific hydrolysis
Ester hydrolysis Linker stability PROTAC metabolic stability

pKa and Ionization State Differentiation: tert-Butyl Ester vs. Free Acid at Physiological pH

The aromatic amine of tert-butyl 2-(4-aminophenyl)acetate has a predicted pKa of 4.52 ± 0.10 , indicating that the aniline nitrogen remains predominantly unprotonated (>99% neutral) at physiological pH 7.4. This contrasts with the parent free acid, 4-aminophenylacetic acid (CAS 1197-55-3), which has two experimentally determined pKa values: pK1 = 3.60 (carboxylic acid) and pK2 = 5.26 (amine, at 20°C) . The free acid exists as a zwitterion at near-neutral pH, conferring higher aqueous solubility but significantly lower passive membrane permeability compared to the neutral tert-butyl ester form. The esterification eliminates the carboxylate anion, reducing the topological polar surface area (TPSA) to 52.32 Ų and shifting the dominant species at pH 7.4 toward the neutral, membrane-permeable state.

Ionization State at pH 7.4
Cross-study comparable
t-Bu ester
pKa 4.52 (amine)
Neutral, TPSA 52.32 Ų
Free acid
pKa 3.60 / 5.26
Zwitterionic, higher polarity
Supports passive permeability requirement for degraders
Neutral form is membrane-permeable
pKa prediction Ionization state Physicochemical profiling

PROTAC Linker Classification and Commercial Availability vs. General-Purpose Alkyl Ester Analogs

Tert-butyl 2-(4-aminophenyl)acetate is explicitly categorized and commercially listed as a PROTAC linker by multiple specialist suppliers, including InvivoChem (catalog V114094) and Bidepharm (catalog BD14197), with documented purity of 97–98% (GC) and availability of batch-specific QC data including NMR, HPLC, and GC . In contrast, the methyl ester analog (methyl 2-(4-aminophenyl)acetate, CAS 39552-81-3) is listed as a general research chemical with typical purity of 95% and is not classified as a PROTAC linker . The para-substituted tert-butyl ester is stocked by at least eight identifiable suppliers (including AK Scientific, Fluorochem, Sigma-Aldrich/Merck, Aladdin, CymitQuimica, and ChemScene), whereas the meta-regioisomer (CAS 183180-53-2) is available at lower typical purity (95–96%) and is not explicitly positioned for PROTAC applications .

PROTAC Classification & Purity
Cross-study comparable
Target compound
PROTAC-classified, 97–98% (GC)
Analogs
General reagent; 95–96% purity
Supplier QC aligned with degrader synthesis requirements
NMR, HPLC, GC documentation available
PROTAC linker procurement Building block classification Commercial availability

Orthogonal Deprotection: TFA-Cleavable tert-Butyl Ester vs. Saponification-Labile Methyl/Ethyl Esters

The tert-butyl ester of tert-butyl 2-(4-aminophenyl)acetate can be cleanly removed with trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 TFA/DCM, 1–2 h at room temperature) to liberate the free carboxylic acid [1]. This deprotection is orthogonal to base-labile protecting groups (e.g., Fmoc), benzyl esters, and many amide bonds. In contrast, methyl and ethyl 4-aminophenylacetate esters require alkaline hydrolysis (e.g., LiOH in water/THF) for deprotection [1], which is incompatible with base-sensitive functionalities such as certain heterocycles, epimerizable chiral centers, and Fmoc protecting groups. The TFA-mediated deprotection also allows for direct use of the crude carboxylic acid in subsequent amide coupling without neutralization or ion-exchange steps, streamlining PROTAC assembly workflows [2].

Orthogonal Deprotection
Class-level inference
TFA/DCM cleaves t-Bu ester; base-labile groups remain intact
Enables sequential linker functionalization without protecting group crossover
TFA-labile vs. base-labile ester orthogonality
Orthogonal protecting group strategy Solid-phase PROTAC synthesis Functional group compatibility

Lipophilicity (LogP) Optimization Window: Consensus LogP 2.18 Positions the Compound Within the Permeability-Productive Range

Tert-butyl 2-(4-aminophenyl)acetate has a consensus LogP of 2.18 (average of iLOGP 2.41, XLOGP3 2.01, WLOGP 2.16, MLOGP 2.25, and SILICOS-IT 2.10) and an XLogP3-AA of 2.0 . In the Klein et al. (2021) study, ester-based PROTAC model compounds achieved optimal permeability within an ALogP range of 1–4, with permeability declining when ALogP exceeded 4 [1]. The consensus LogP of 2.18 places this compound squarely within the permeability-productive window. For comparison, the methyl ester analog (MW 165.19) would be expected to have a lower LogP (approximately 1.0–1.5 based on the loss of three methylene units and one quaternary carbon), potentially below the optimal permeability range for bRo5 degrader linkers, while the free acid (highly polar, zwitterionic) would fall well below LogP 0 [2].

Lipophilicity Window
Cross-study comparable
Consensus LogP 2.18
Positions linker within permeability-productive ALogP 1–4 window
Esters outperform amides in this LogP range
Lipophilicity LogP optimization Beyond Rule of 5

Best-Fit Application Scenarios for Tert-Butyl 2-(4-Aminophenyl)Acetate Based on Quantitative Evidence


PROTAC Linker Synthesis Requiring Orthogonal Deprotection and High Permeability

This compound is optimally deployed as a bifunctional PROTAC linker precursor when the synthetic route demands (i) orthogonal acid-labile ester protection that survives basic coupling conditions, (ii) a para-aniline handle for amide bond formation to an E3 ligase ligand or POI warhead, and (iii) a linker LogP that positions the final degrader within the permeability-productive window of ALogP 1–4 [1]. The TFA-cleavable tert-butyl ester permits late-stage deprotection and direct carboxylic acid coupling without intermediate purification, while the ester linkage (vs. amide) is predicted to contribute 4- to 65-fold higher PAMPA permeability to the final PROTAC molecule [1][2].

Solid-Phase or Parallel Synthesis of PROTAC Linker Variant Libraries

The combination of a free primary aromatic amine and an orthogonally protected carboxylic acid makes this compound suitable for solid-phase PROTAC synthesis workflows where sequential couplings are required without protecting group crossover [1]. The tert-butyl ester remains intact during amide bond formation on the aniline nitrogen (e.g., HATU/DIPEA coupling conditions) and is subsequently cleaved with TFA as part of the resin cleavage step, generating the free acid for final conjugation. This orthogonal protection strategy eliminates the need for saponification steps that are incompatible with many solid-phase linkers [3].

Replacement of Amide Linkers in Established PROTAC Chemotypes to Improve Cellular Activity

For medicinal chemistry teams seeking to improve the cellular permeability and degradation potency of an existing amide-linked PROTAC series (e.g., MZ1 or ARV-771 chemotypes), tert-butyl 2-(4-aminophenyl)acetate provides an ester-based linker building block that can be directly substituted into the linker region via its aniline coupling handle [1]. Published evidence demonstrates that ester-substituted PROTACs retain intracellular stability while achieving greater degradation potency and an earlier hook effect onset compared to amide counterparts, driven by improved cell permeability rather than ternary complex affinity changes [1][2].

Building Block for Para-Substituted Aromatic Linker Series with Defined Geometry

The para-substitution pattern enforces a linear trajectory of approximately 180° between the aniline coupling point and the tert-butyl ester terminus, providing predictable linker geometry for structure-based PROTAC design [1]. This contrasts with the meta-regioisomer (CAS 183180-53-2), which introduces a ~120° kink in the linker trajectory that may alter ternary complex geometry in unpredictable ways [3]. Computational docking and ternary complex modeling efforts benefit from the defined linearity of the para-substituted scaffold, making this compound the preferred regioisomer for rational PROTAC design when linker rigidity and trajectory predictability are design criteria [1].

Application
Selection Property
Validation Focus
PROTAC linker synthesis with orthogonal deprotection
TFA-cleavable tert-butyl ester
Functional group compatibility and late-stage deprotection efficiency
Solid-phase PROTAC variant library construction
Orthogonal amine/acid protection
Resin cleavage and direct carboxylic acid coupling yield
Amide-to-ester linker replacement in established chemotypes
Ester linkage permeability advantage
Cellular permeability and degradation potency improvement
Structure-based design requiring defined linker trajectory
Para-substituted aromatic scaffold
Ternary complex geometry prediction via linear linker extension

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